molecular formula C24H25N3O4S B11572545 (5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11572545
M. Wt: 451.5 g/mol
InChI Key: CZYKMANXYTVATR-QNGOZBTKSA-N
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Description

The compound (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves a multi-step process The initial step often includes the preparation of the triazole and thiazole precursors These precursors are then subjected to a condensation reaction under controlled conditions to form the triazolothiazole core

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(HEXYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(BUTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O4S/c1-4-5-6-13-31-18-10-8-17(9-11-18)22-25-24-27(26-22)23(28)21(32-24)15-16-7-12-19(29-2)20(14-16)30-3/h7-12,14-15H,4-6,13H2,1-3H3/b21-15-

InChI Key

CZYKMANXYTVATR-QNGOZBTKSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=N2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=N2

Origin of Product

United States

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